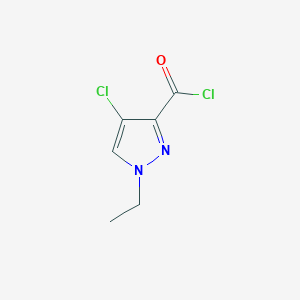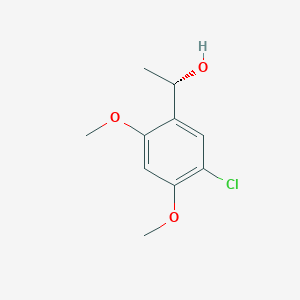![molecular formula C7H7F2NS B1370703 3-[(Difluoromethyl)sulfanyl]aniline CAS No. 24933-59-3](/img/structure/B1370703.png)
3-[(Difluoromethyl)sulfanyl]aniline
Vue d'ensemble
Description
“3-[(Difluoromethyl)sulfanyl]aniline” is a chemical compound with the CAS Number: 24933-59-3 . It has a molecular weight of 175.2 . It is in liquid form .
Molecular Structure Analysis
The IUPAC name for “this compound” is the same . The InChI code for the compound is 1S/C7H7F2NS/c8-7(9)11-6-3-1-2-5(10)4-6/h1-4,7H,10H2 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 175.2 .Applications De Recherche Scientifique
1. Environmental Applications
- The degradation of aniline compounds, including 3-[(Difluoromethyl)sulfanyl]aniline, by bacterial strains like Delftia sp. AN3 is significant in environmental bioremediation. These strains use aniline or similar compounds as their sole carbon, nitrogen, and energy sources, playing a crucial role in wastewater treatment plants (Liu et al., 2002).
2. Materials Science and Engineering
- Aniline derivatives, including this compound, are used in the synthesis of novel binary copolymer films for electro-emissive devices (EEDs). These materials exhibit varied electropolymerization behaviors and surface micromorphologies, making them suitable for applications in infrared thermal control and dynamic light and IR camouflage (Wang et al., 2020).
3. Chemical Synthesis
- Aniline compounds, including this compound, are involved in the synthesis of various chemical compounds, such as trifluoromethyl thiolsulphonates, which have potential antifungal applications. The synthesis often involves complex reactions, demonstrating the versatility of aniline derivatives in chemical production (Sheng et al., 2017).
4. Advanced Oxidation Processes
- The Fe(III)-S(IV) system, employing aniline derivatives like this compound, is used for the advanced oxidation of pollutants in water. This system's efficiency in degrading organic compounds highlights its importance in environmental remediation (Yuan et al., 2019).
5. Corrosion Inhibition
- Some aniline derivatives are synthesized as corrosion inhibitors for metals like mild steel in acidic environments. Their ability to form protective layers on metal surfaces is crucial in preventing corrosion, which has applications in industrial maintenance and preservation (Daoud et al., 2014).
6. Polymer Science
- The oxidation of aniline derivatives leads to the formation of various polymeric materials, such as polyaniline granules, nanotubes, and oligoaniline microspheres. These materials have diverse applications, ranging from conducting materials to components in nanotechnology (Stejskal et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
3-(difluoromethylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NS/c8-7(9)11-6-3-1-2-5(10)4-6/h1-4,7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERJXWVRWIMFQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650154 | |
| Record name | 3-[(Difluoromethyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24933-59-3 | |
| Record name | 3-[(Difluoromethyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(difluoromethyl)sulfanyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]amine hydrochloride](/img/structure/B1370624.png)
![4-[2-(4,4-Difluoropiperidin-1-yl)-ethyl]-phenylamine](/img/structure/B1370625.png)

![4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid](/img/structure/B1370627.png)
![[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1370629.png)


![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1370643.png)



